tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound has a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group and the hydroxyphenyl group makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
One common method involves the reaction of 1-Boc-piperazine with 4-hydroxybenzyl chloride under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological receptors, enhancing the compound’s binding affinity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
1-Boc-4-(3-Hydroxypropyl)piperazine: Similar in structure but with a different hydroxyalkyl group.
1-Boc-3-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.
1-Boc-4-(3-Ethoxycarbonyl)phenylpiperazine: Features an ethoxycarbonyl group, which influences its chemical properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate (TBHPP) is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics, including the piperazine ring and hydroxyphenyl group, suggest potential interactions with various biological targets, leading to diverse biological activities. This article explores the biological activity of TBHPP, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
TBHPP is characterized by the following structural features:
- Piperazine Ring : Provides a basic nitrogen that can interact with biological receptors.
- Hydroxyphenyl Group : Capable of forming hydrogen bonds, enhancing binding affinity to target proteins.
- Tert-Butyl Group : Offers steric hindrance, influencing the compound's conformation and reactivity.
The molecular formula for TBHPP is C16H22N2O4 with a molecular weight of approximately 306.36 g/mol.
The mechanism by which TBHPP exerts its biological effects involves several pathways:
- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
- Enzyme Modulation : TBHPP may inhibit or activate specific enzymes, affecting metabolic pathways.
- Hydrogen Bonding : The hydroxy group enhances binding to target proteins through hydrogen bonds, increasing specificity and efficacy in therapeutic applications.
Biological Activities
Research indicates that TBHPP exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that TBHPP possesses antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Preliminary investigations indicate that TBHPP may inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines (e.g., MCF-7) with IC50 values showing promising activity.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, TBHPP may influence mood and cognition through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR of TBHPP is crucial for optimizing its biological activity. Comparative studies have identified several analogs with variations in the hydroxyphenyl substituent that affect potency and selectivity. For example:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | Hydroxy group at a different position | Varies significantly in activity |
N-benzylpiperazine | Benzyl substituent instead of tert-butyl | Known for psychoactive properties |
1-(4-Hydroxyphenyl)-piperazine | Lacks tert-butyl group | Simpler structure; different reactivity |
These variations highlight how modifications in structure can lead to changes in biological activity.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of TBHPP:
- Anticancer Activity : A study demonstrated that TBHPP exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µM. The compound's mechanism was linked to apoptosis induction through caspase activation pathways.
- Antimicrobial Testing : In vitro assays revealed that TBHPP displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Neuropharmacological Effects : Behavioral studies in rodent models indicated that administration of TBHPP resulted in anxiolytic-like effects, as measured by elevated plus maze tests.
Properties
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-8-16-13(10-17)11-4-6-12(18)7-5-11/h4-7,13,16,18H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFREXHZVUBIOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587713 |
Source
|
Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889956-81-4 |
Source
|
Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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